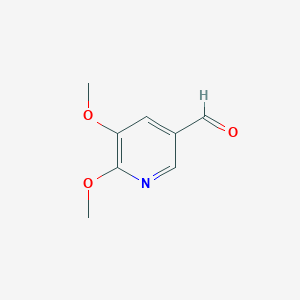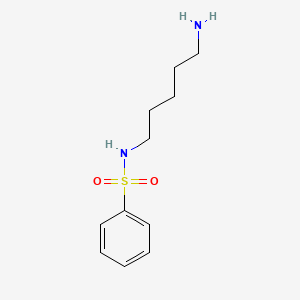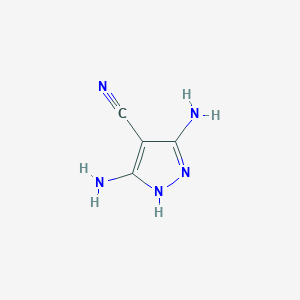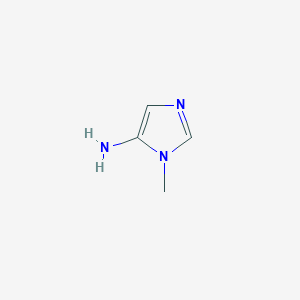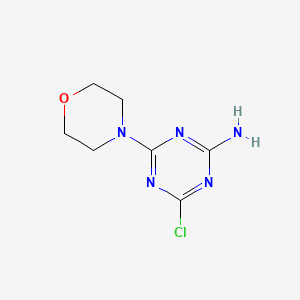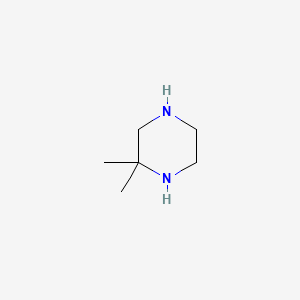
2,2-Dimethylpiperazine
描述
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,2-Dimethylpiperazine involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate. The resulting 3,3-dimethyl-piperazin-2-one is then reduced to this compound using lithium aluminium hydroxide .
Industrial Production Methods: The industrial production of this compound can involve similar synthetic routes but optimized for large-scale production. The compound may be purified by distillation or transformed into various salts such as tartrate, fumarate, succinate, hydrochloride, oxalate, hydrobromide, hydroiodide, sulfate, p-toluenesulfonate, or maleate .
化学反应分析
Types of Reactions: 2,2-Dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different substituted piperazines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, which are useful intermediates in pharmaceutical synthesis .
科学研究应用
2,2-Dimethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: It is a precursor in the synthesis of antihypertensive drugs.
Industry: It is used in the production of various pharmaceutical intermediates.
作用机制
The mechanism of action of 2,2-Dimethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms .
相似化合物的比较
- 1-Methylpiperazine
- 2-Methylpiperazine
- 1,4-Dimethylpiperazine
- trans-2,5-Dimethylpiperazine
- 2-Methylpiperidine
- 2,6-Dimethylpiperazine
- 1-(2-Hydroxyethyl)piperazine
- N-Methylpiperidine
- 1-Isopropylpiperazine
Uniqueness: 2,2-Dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceutical compounds and intermediates .
属性
IUPAC Name |
2,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWSBOFSUJCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562743 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-72-5 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2,2-Dimethylpiperazine as a ligand affect the structure of diruthenium(IV,IV) compounds?
A1: Research indicates that this compound acts as a terminal ligand, coordinating to the central Ru(μ-O)2(μ-O3C)2Ru core of the diruthenium(IV,IV) compound []. This coordination occurs through the nitrogen atoms of the piperazine ring. Notably, the number of methyl (-CH3) groups on the piperazine ring influences the Ru-Ru bond distance within the compound. For instance, the compound with this compound exhibits a shorter Ru-Ru bond compared to analogous compounds containing piperazine or 2-methylpiperazine []. This observation suggests that the steric bulk of the ligand can influence the overall geometry and bond lengths within the diruthenium complex.
Q2: Are there any spectroscopic features unique to diruthenium(IV,IV) compounds containing this compound?
A2: Yes, Raman spectroscopy combined with theoretical calculations reveals a distinct spectroscopic signature for these compounds. A strong band observed around 360 cm-1 in the Raman spectra of these compounds is attributed to the stretching vibration of the Ru-Ru bond []. This spectral feature provides a valuable tool for identifying and characterizing diruthenium(IV,IV) compounds containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

